molecular formula C13H24Cl2N4 B2500291 5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride CAS No. 2380173-96-4

5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride

Cat. No.: B2500291
CAS No.: 2380173-96-4
M. Wt: 307.26
InChI Key: HIDLKKIXMIYKTE-UHFFFAOYSA-N
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Description

5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 5-position, a methyl group at the nitrogen atom, and a piperidin-4-ylmethyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water and stability.

Properties

IUPAC Name

5-ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4.2ClH/c1-3-11-8-15-13(16-9-11)17(2)10-12-4-6-14-7-5-12;;/h8-9,12,14H,3-7,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDLKKIXMIYKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N(C)CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine, followed by cyclization.

    Substitution Reactions:

    N-Methylation: The methyl group is introduced at the nitrogen atom using methyl iodide or dimethyl sulfate.

    Attachment of Piperidin-4-ylmethyl Group: This step involves the nucleophilic substitution of the pyrimidine ring with piperidin-4-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms and the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various alkylated or acylated derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to nucleic acids and proteins makes it a candidate for research in molecular biology and biochemistry.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against certain diseases, making them potential leads for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding, leading to changes in cellular processes and pathways. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-N-methylpyrimidin-2-amine: Lacks the piperidin-4-ylmethyl group, resulting in different chemical and biological properties.

    N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine: Lacks the ethyl group at the 5-position, which may affect its reactivity and interactions.

    5-Ethylpyrimidin-2-amine: Lacks both the methyl and piperidin-4-ylmethyl groups, leading to significantly different properties.

Uniqueness

The presence of both the piperidin-4-ylmethyl group and the ethyl group at the 5-position in 5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine makes it unique. These substitutions confer specific steric and electronic properties that influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of 5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride, covering its synthesis, reactions, applications, and unique characteristics

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